3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, an ethyl-substituted phenyl group, and a fluorophenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the of an imine with a ketene.
Substitution Reactions: reactions.
Amination: The amino group can be introduced through reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the ethyl and fluorophenyl substitutions.
4-(4-Ethylphenyl)-1-phenylazetidin-2-one: Lacks the amino and fluorophenyl groups.
3-Fluoro-4-phenylazetidin-2-one: Lacks the amino and ethylphenyl groups.
Uniqueness
3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the presence of both the ethylphenyl and fluorophenyl groups, along with the amino group
Properties
Molecular Formula |
C17H17FN2O |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
3-amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17FN2O/c1-2-11-6-8-12(9-7-11)16-15(19)17(21)20(16)14-5-3-4-13(18)10-14/h3-10,15-16H,2,19H2,1H3 |
InChI Key |
DGVDVBRSIKTQSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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